molecular formula C10H15NO3 B1217146 Ethylnorepinephrine CAS No. 536-24-3

Ethylnorepinephrine

Cat. No. B1217146
CAS RN: 536-24-3
M. Wt: 197.23 g/mol
InChI Key: LENNRXOJHWNHSD-UHFFFAOYSA-N
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Description

Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .


Synthesis Analysis

Ethylnorepinephrine and isoetharine have -CH2-CH3 group in the alpha carbon with pronounced beta-adrenergic receptor action . Substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, and hence the duration of action will be increased .


Molecular Structure Analysis

The molecular formula of Ethylnorepinephrine is C10H15NO3 . The molecular weight is 197.234 g·mol−1 . The structure of Ethylnorepinephrine is common to norepinephrine and epinephrine, which is β-phenyl-ethyl-amine .


Chemical Reactions Analysis

Ethylnorepinephrine and isoetharine have -CH2-CH3 group in the alpha carbon with pronounced beta-adrenergic receptor action . Substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, and hence the duration of action will be increased .


Physical And Chemical Properties Analysis

The molecular formula of Ethylnorepinephrine is C10H15NO3 . The molecular weight is 197.234 g·mol−1 . The percent composition is C 60.90%, H 7.67%, N 7.10%, O 24.34% .

Scientific Research Applications

1. Pharmacological Mechanisms and Toxicological Profile

Ethylnorepinephrine, a synthetic cathinone, has been studied for its toxicological profile and pharmacological mechanisms. One study focused on quantifying this substance in blood samples from human cases, investigating its clinical manifestations and assessing its activity on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This research revealed that ethylnorepinephrine significantly inhibits DAT and NET, thereby elevating extracellular levels of dopamine and norepinephrine in the brain and periphery, which can lead to serious cardiovascular and neurological side-effects (Costa et al., 2018).

2. Adrenergic Drug Action Analysis

Ethylnorepinephrine's action has been comparatively studied alongside other amines in various effector systems in dogs. These studies have shown that ethylnorepinephrine induces primary splenic contraction, an effect that is prevented by adrenergic blockade. Such research helps in understanding the drug's potency and effect on different physiological parameters, such as arterial pressure, heart rate, and intestinal motility (McCutcheon & Ahlquist, 2006).

3. Beta Adrenergic Receptor Blockade

Investigations have been conducted on the ability of ethylnorepinephrine to act as a beta adrenergic receptor blocker. Findings suggest that ethylnorepinephrine, in certain conditions, can convert from a depressor to a pressor agent, indicating its role in beta receptor blockade. This kind of research is crucial for understanding the drug's potential therapeutic applications and its effects on cardiovascular dynamics (Levy & Ahlquist, 1960).

4. Adrenergic Blocking Activity Analysis

Further studies on ethylnorepinephrine have focused on its adrenergic blocking activity. The research has shown that the drug's ability to produce "reversal" and diminish the depressor response to isoproterenol is indicative of beta adrenergic blockade. Such findings are significant for the development of new therapeutic agents targeting specific adrenergic receptors (Levy & Ahlquist, 1961).

Mechanism of Action

Ethylnorepinephrine is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .

Safety and Hazards

Ethylnorepinephrine is for research use only and not intended for diagnostic or therapeutic use . It is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .

properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNRXOJHWNHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3198-07-0 (hydrochloride)
Record name Ethylnorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10968369
Record name Ethylnorepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylnorepinephrine

CAS RN

536-24-3
Record name Ethylnorepinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylnorepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AY4VCZ0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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